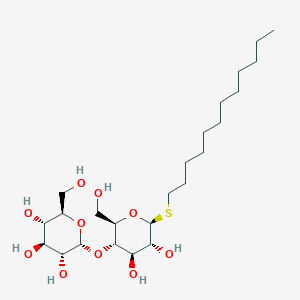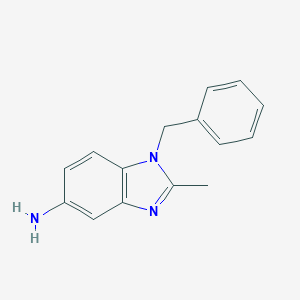
2-(1-Metil-1H-indol-3-il)-2-oxoacetamida
Descripción general
Descripción
2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole core, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is the protein FtsZ, which plays a key role in bacterial cell division . This makes it a potential target for the development of novel antibacterial agents .
Mode of Action
The compound interacts with its target, FtsZ, inhibiting its function and thereby disrupting bacterial cell division . This results in the inhibition of bacterial growth, making the compound a potential antibacterial agent .
Biochemical Pathways
The compound affects the pathway of bacterial cell division by inhibiting the polymerization of tubulin . This disruption in the cell division process leads to the inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been shown to exhibit potent activities against various cancer cell lines
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of cell division . This makes it a potential candidate for the development of new antibacterial agents .
Análisis Bioquímico
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative and the biomolecules it interacts with.
Cellular Effects
Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 1-position of the indole ring can be introduced through alkylation reactions using methyl iodide or other methylating agents.
Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with oxalyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production methods for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Catalysts and solvents may be used to enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamide group to amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indole-3-carboxamide: Similar structure but lacks the oxo group.
1-Methyl-1H-indole-3-acetic acid: Contains an acetic acid group instead of the oxoacetamide group.
1-Methyl-1H-indole-3-carbaldehyde: Features an aldehyde group at the 3-position.
Uniqueness
2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the methyl group at the 1-position and the oxoacetamide group at the 2-position, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-6-8(10(14)11(12)15)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHABXENRVFNROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344064 | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-39-1 | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)













